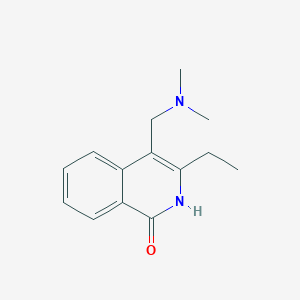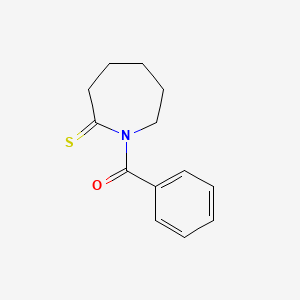
Phenyl(2-thioxoazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2-thioxoazepan-1-yl)methanone is a chemical compound that belongs to the class of organic compounds known as azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. The presence of a phenyl group and a thioxo group in the azepane ring makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-thioxoazepan-1-yl)methanone typically involves the reaction of a phenyl-substituted azepane with a thioxo group. One common method involves the use of phenyl azepane and a thioxo reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(2-thioxoazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Phenyl(2-thioxoazepan-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Phenyl(2-thioxoazepan-1-yl)methanone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby increasing its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl(2-thioxoazepan-1-yl)methanone analogs: Compounds with similar structures but different substituents on the azepane ring.
Phenyl(piperazin-1-yl)methanone: A compound with a piperazine ring instead of an azepane ring.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A compound with a benzimidazole ring instead of an azepane ring.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a thioxo group in the azepane ring. This combination provides distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C13H15NOS |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
phenyl-(2-sulfanylideneazepan-1-yl)methanone |
InChI |
InChI=1S/C13H15NOS/c15-13(11-7-3-1-4-8-11)14-10-6-2-5-9-12(14)16/h1,3-4,7-8H,2,5-6,9-10H2 |
Clé InChI |
MWPAIMCVIFSFGH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=S)N(CC1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



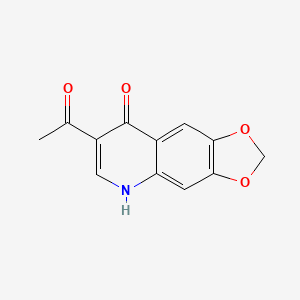

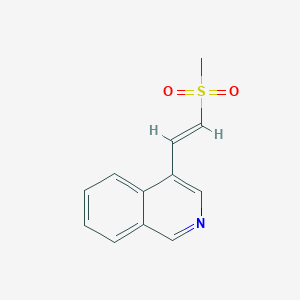
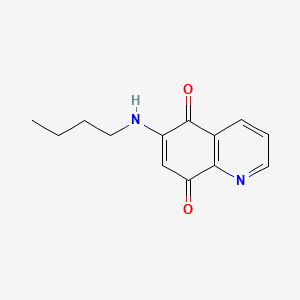
![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)

![6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)


![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)
